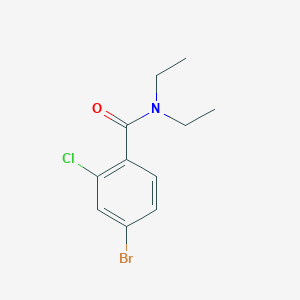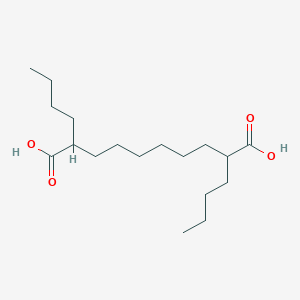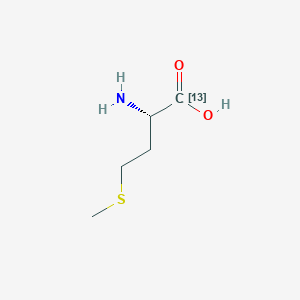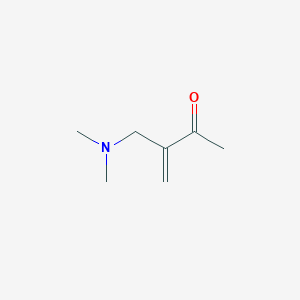
N,N-Diethyl 4-bromo-2-chlorobenzamide
Overview
Description
N,N-Diethyl 4-bromo-2-chlorobenzamide is an organic compound with the molecular formula C({11})H({13})BrClNO It is characterized by the presence of both bromine and chlorine atoms attached to a benzamide structure, along with two ethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl 4-bromo-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoic acid.
Amidation Reaction: The carboxylic acid group of 4-bromo-2-chlorobenzoic acid is converted to an amide by reacting with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl 4-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted benzamides.
Oxidation Products: Oxidized derivatives of the benzamide.
Reduction Products: Reduced forms of the benzamide, potentially leading to amines or alcohols.
Hydrolysis Products: 4-bromo-2-chlorobenzoic acid and diethylamine.
Scientific Research Applications
N,N-Diethyl 4-bromo-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of substitution reactions and the effects of halogen atoms on reactivity.
Biology: Potential use in the development of bioactive compounds. Its structure can be modified to create molecules with specific biological activities.
Medicine: Research into its potential as a pharmacophore for drug development. The compound’s structure can be a starting point for designing new therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials. Its derivatives may have applications in polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which N,N-Diethyl 4-bromo-2-chlorobenzamide exerts its effects depends on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptor Interaction: It can interact with cellular receptors, potentially modulating signal transduction pathways.
Chemical Reactivity: The presence of halogen atoms and the amide group can influence its reactivity with other molecules, leading to various biochemical effects.
Comparison with Similar Compounds
N,N-Diethyl 4-bromo-2-chlorobenzamide can be compared with other similar compounds to highlight its uniqueness:
N,N-Diethyl 4-bromo-2-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine. The difference in halogen atoms can affect the compound’s reactivity and biological activity.
N,N-Diethyl 4-chloro-2-bromobenzamide: The positions of the bromine and chlorine atoms are swapped. This positional isomerism can lead to different chemical and physical properties.
N,N-Dimethyl 4-bromo-2-chlorobenzamide: The ethyl groups are replaced with methyl groups
By comparing these compounds, researchers can better understand the effects of structural modifications on the properties and applications of this compound.
Properties
IUPAC Name |
4-bromo-2-chloro-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMVHORCFRIXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583037 | |
| Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682778-17-2 | |
| Record name | 4-Bromo-2-chloro-N,N-diethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)




